
4(1H)-Quinolinone, octahydro-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Quinolinone, octahydro-, cis- is a chemical compound with the molecular formula C9H16. It is a stereoisomer of 4(1H)-Quinolinone, octahydro-, and is characterized by its unique cis-configuration. This compound is part of the quinolinone family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, octahydro-, cis- typically involves the hydrogenation of quinolinone derivatives under specific conditions. One common method includes the catalytic hydrogenation of quinolinone using palladium or platinum catalysts under high pressure and temperature. The reaction conditions are carefully controlled to ensure the cis-configuration of the final product.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Quinolinone, octahydro-, cis- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Quinolinone, octahydro-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: It can be reduced to form tetrahydroquinolinone derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where functional groups can be introduced at specific positions on the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various quinolinone and tetrahydroquinolinone derivatives, which have significant applications in medicinal chemistry and material science.
Applications De Recherche Scientifique
4(1H)-Quinolinone, octahydro-, cis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4(1H)-Quinolinone, octahydro-, cis- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(1H)-Quinolinone, octahydro-, trans-: This isomer has a different spatial arrangement of atoms, leading to distinct chemical and biological properties.
Tetrahydroquinolinone derivatives: These compounds share a similar core structure but differ in the degree of hydrogenation and functionalization.
Uniqueness
4(1H)-Quinolinone, octahydro-, cis- is unique due to its specific cis-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
54933-74-3 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
(4aR,8aS)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H15NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-8,10H,1-6H2/t7-,8+/m1/s1 |
Clé InChI |
VZTBFFGJFFYFRT-SFYZADRCSA-N |
SMILES isomérique |
C1CC[C@H]2[C@@H](C1)C(=O)CCN2 |
SMILES canonique |
C1CCC2C(C1)C(=O)CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




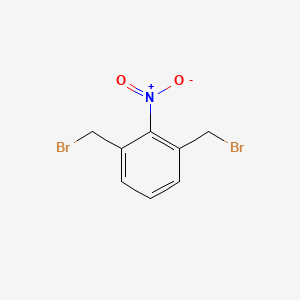
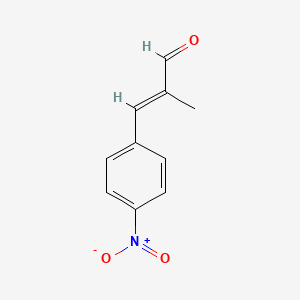
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
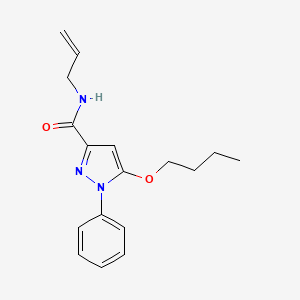
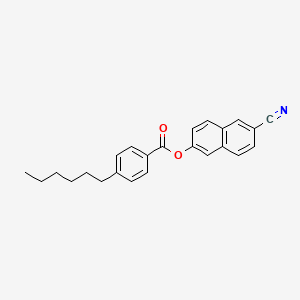
![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)
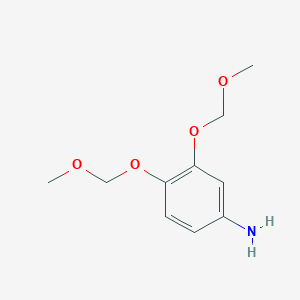
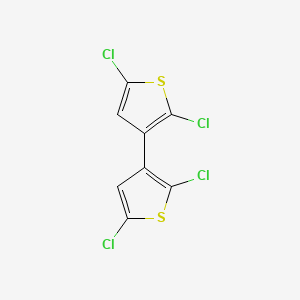

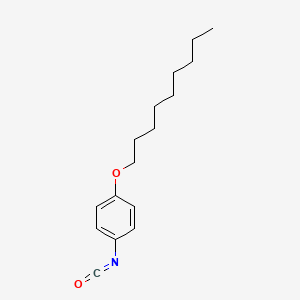
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)
